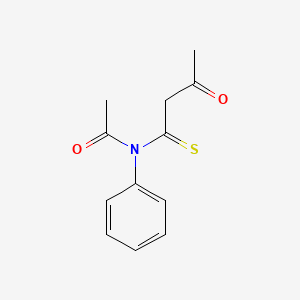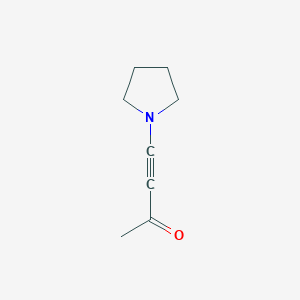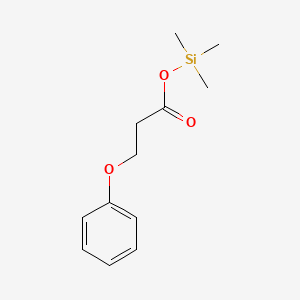
Trimethylsilyl 3-phenoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxypropionic acid trimethylsilyl ester: is an organic compound with the molecular formula C12H18O3Si . It is a derivative of 3-phenoxypropionic acid, where the carboxylic acid group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability under certain conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypropionic acid trimethylsilyl ester typically involves the esterification of 3-phenoxypropionic acid with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods: On an industrial scale, the production of 3-Phenoxypropionic acid trimethylsilyl ester involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenoxypropionic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-phenoxypropionic acid and trimethylsilanol under acidic or basic conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of phenylpropionic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 3-Phenoxypropionic acid and trimethylsilanol.
Substitution: Various substituted phenoxypropionic acid derivatives.
Oxidation: Phenolic derivatives.
Reduction: Phenylpropionic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Phenoxypropionic acid trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its trimethylsilyl group acts as a protecting group for carboxylic acids, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carboxylic acids. It also serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, 3-Phenoxypropionic acid trimethylsilyl ester is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of 3-Phenoxypropionic acid trimethylsilyl ester involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 3-phenoxypropionic acid. This acid can then participate in various biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
3-Phenoxypropionic acid: The parent compound without the trimethylsilyl ester group.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different alkyl chains.
Trimethylsilyl esters of other carboxylic acids: Compounds where the carboxylic acid group is esterified with a trimethylsilyl group.
Uniqueness: 3-Phenoxypropionic acid trimethylsilyl ester is unique due to its combination of a phenoxy group and a trimethylsilyl ester. This combination imparts specific reactivity and stability characteristics, making it particularly useful in organic synthesis and analytical applications .
Propriétés
Numéro CAS |
21273-09-6 |
|---|---|
Formule moléculaire |
C12H18O3Si |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
trimethylsilyl 3-phenoxypropanoate |
InChI |
InChI=1S/C12H18O3Si/c1-16(2,3)15-12(13)9-10-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
SXIAXOPQUSKNJY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)CCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


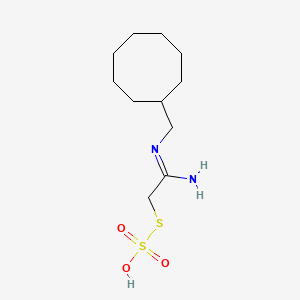
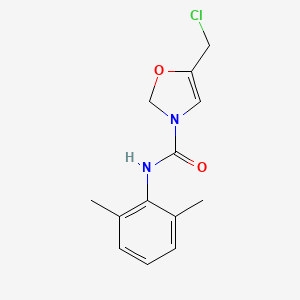
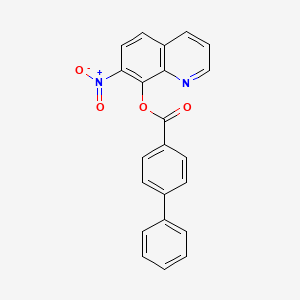
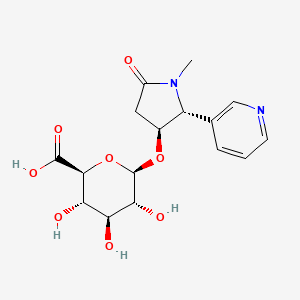
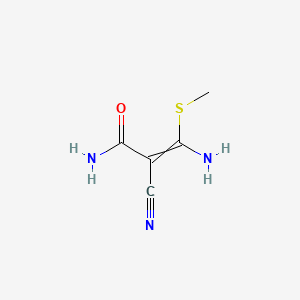
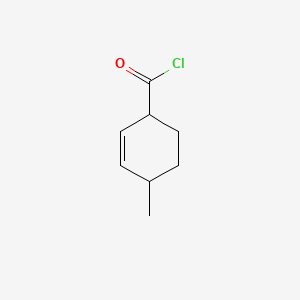
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)
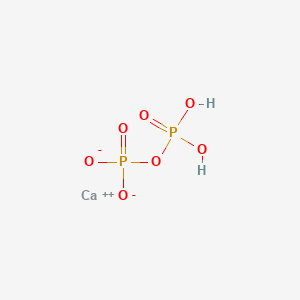
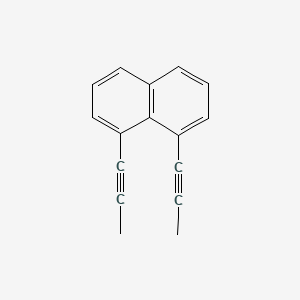
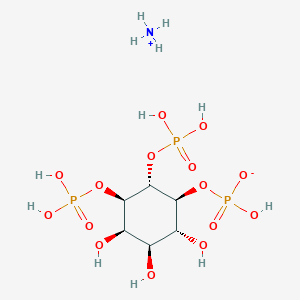
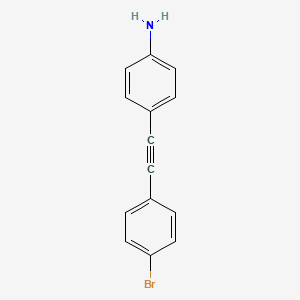
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
